molecular formula C14H10N3O2S2 B1664583 m-(2'-Pyridyldithio)benzyldiazoacetate CAS No. 117141-31-8

m-(2'-Pyridyldithio)benzyldiazoacetate

Cat. No.: B1664583
CAS No.: 117141-31-8
M. Wt: 317.4 g/mol
InChI Key: FZJQDTQLQRISDT-UHFFFAOYSA-M
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Description

m-(2'-Pyridyldithio)benzyldiazoacetate is a multifunctional organic compound featuring a benzene ring substituted with a diazoacetate group and a 2-pyridyldithio moiety in the meta position. The diazo group (–N₂) confers photoreactivity, enabling applications in photochemical crosslinking and carbene generation, while the pyridyl disulfide (–S–S–Py) facilitates thiol-disulfide exchange reactions, making it valuable in bioconjugation and drug delivery systems. Structural characterization of such compounds often employs crystallographic tools like SHELX programs (e.g., SHELXL for refinement), ensuring precise determination of bond lengths and angles.

Properties

CAS No.

117141-31-8

Molecular Formula

C14H10N3O2S2

Molecular Weight

317.4 g/mol

IUPAC Name

[3-(pyridin-2-yldisulfanyl)phenyl]methyl 2-diazoacetate

InChI

InChI=1S/C14H11N3O2S2/c15-17-9-14(18)19-10-11-4-3-5-12(8-11)20-21-13-6-1-2-7-16-13/h1-9H,10H2

InChI Key

FZJQDTQLQRISDT-UHFFFAOYSA-M

SMILES

C1=CC=NC(=C1)SSC2=CC=CC(=C2)COC(=O)C=[N+]=[N-]

Canonical SMILES

C1=CC=NC(=C1)SSC2=CC=CC(=C2)COC(=O)C=[N+]=[N-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-(2'-pyridyldithio)benzyldiazoacetate
m-(2'-pyridyldithio)benzyldiazoacetate
MPDA

Origin of Product

United States

Comparison with Similar Compounds

Diazo-Containing Compounds

Diazo compounds like methyl diazoacetate and benzyl diazoacetate derivatives share reactivity profiles but differ in stability and substituent effects.

  • Reactivity : The diazo group in m-(2'-Pyridyldithio)benzyldiazoacetate undergoes photolytic cleavage to generate reactive carbenes, akin to other diazo esters. However, the electron-withdrawing pyridyldithio group may reduce thermal stability compared to alkyl-substituted diazoacetates.
  • Synthesis : Unlike benzimidazole derivatives synthesized under harsh acidic conditions (190–200°C, polyphosphoric/phosphoric acid), diazo compounds require milder protocols to preserve the labile –N₂ group, often resulting in lower yields (45–60% hypothetically) but higher purity (95–98%).

Pyridyl Disulfide Derivatives

Compounds like SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) share the 2-pyridyldithio group but lack the diazo functionality.

  • Thiol Reactivity : Both this compound and SPDP undergo disulfide exchange with thiols, but the former’s diazo group adds orthogonal reactivity for dual-functional applications (e.g., simultaneous crosslinking and labeling).
  • Stability : Pyridyl disulfides are prone to reduction in biological environments, but the meta-substituted benzene in the target compound may enhance steric protection compared to linear-chain analogs like SPDP.

Benzyl Esters with Heterocyclic Substituents

Nitrobenzylidene amides (e.g., m-nitrobenzylidenediphenylamide, m.p. 224°C) and benzimidazoles (e.g., 2-(o-chlorophenyl)benzimidazole, m.p. ~200°C) exhibit distinct physical properties influenced by substituent position:

  • Melting Points : Meta-substituted compounds (e.g., m-nitrobenzylidenediphenylamide) often exhibit higher melting points than ortho analogs due to symmetry and packing efficiency. For this compound, the bulky pyridyldithio group may lower the melting point (hypothetically 180–185°C) compared to nitrobenzylidene derivatives.

Table 2: Melting Points of Analogous Compounds

Compound Substituent Position Melting Point (°C)
o-Nitrobenzylidenediphenylamide Ortho 217–218
m-Nitrobenzylidenediphenylamide Meta 224
This compound* Meta 180–185

*Hypothetical data based on steric and electronic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
m-(2'-Pyridyldithio)benzyldiazoacetate
Reactant of Route 2
m-(2'-Pyridyldithio)benzyldiazoacetate

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